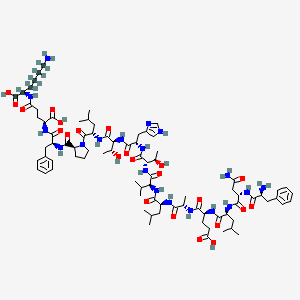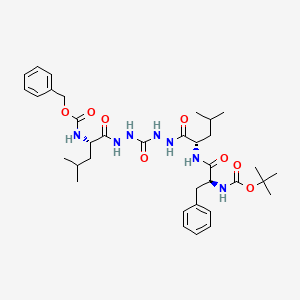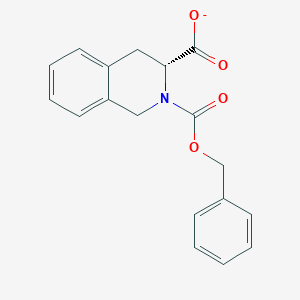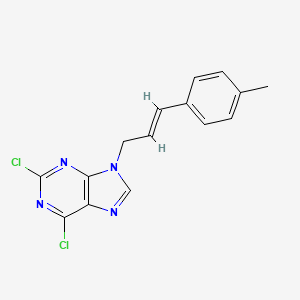
1,4,7-Tris(dihydroxyphosphorylmethyl)-1,4,7-triazacyclononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NOTP, also known as 1,4,7-triazacyclononane-1,4,7-triyl-tris(methylenephosphonic acid), is a versatile compound widely used in various scientific fields. It is a member of the phosphonate family, which are known for their high stability and unique chemical properties. NOTP is particularly notable for its ability to form strong complexes with metal ions, making it valuable in coordination chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NOTP typically involves the reaction of 1,4,7-triazacyclononane with formaldehyde and phosphorous acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process can be summarized as follows:
- Dissolve 1,4,7-triazacyclononane in water.
- Add formaldehyde and phosphorous acid to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and adjust the pH to neutral using a base such as sodium hydroxide.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of NOTP follows similar principles but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as chromatography and crystallization, helps achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
NOTP undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as zinc, iron, and lanthanides.
Substitution: Reacts with halides and other electrophiles to form substituted derivatives.
Hydrolysis: Undergoes hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Complexation: Metal salts (e.g., zinc chloride, iron nitrate) in aqueous or organic solvents.
Substitution: Halides (e.g., chloroform, bromoform) under mild conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Major Products
Complexation: Metal-NOTP complexes with various coordination geometries.
Substitution: Substituted NOTP derivatives with different functional groups.
Hydrolysis: Decomposed products including phosphonic acid derivatives.
Scientific Research Applications
NOTP has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and develop new materials.
Biology: Employed in the design of metal-based drugs and imaging agents for biological studies.
Medicine: Investigated for its potential in radiopharmaceuticals for diagnostic imaging and targeted therapy.
Industry: Utilized in the development of catalysts, sensors, and advanced materials with specific properties
Mechanism of Action
The mechanism of action of NOTP primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, NOTP can modulate the activity of metal-dependent enzymes and proteins. This chelation process can influence various biological pathways and cellular functions, making NOTP a valuable tool in biomedical research .
Comparison with Similar Compounds
Similar Compounds
EDTA (Ethylenediaminetetraacetic acid): Another widely used chelating agent with similar metal-binding properties.
DTPA (Diethylenetriaminepentaacetic acid): Known for its strong chelation ability and use in medical imaging.
TPA (Triphenylphosphine): Used in coordination chemistry but with different structural and binding characteristics
Uniqueness of NOTP
NOTP stands out due to its unique triazacyclononane backbone, which provides a distinct geometry and binding environment for metal ions. This structural feature allows for the formation of highly stable and selective metal complexes, making NOTP particularly valuable in applications requiring precise control over metal coordination .
Properties
Molecular Formula |
C9H24N3O9P3 |
|---|---|
Molecular Weight |
411.22 g/mol |
IUPAC Name |
[4,7-bis(phosphonomethyl)-1,4,7-triazonan-1-yl]methylphosphonic acid |
InChI |
InChI=1S/C9H24N3O9P3/c13-22(14,15)7-10-1-2-11(8-23(16,17)18)5-6-12(4-3-10)9-24(19,20)21/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21) |
InChI Key |
LLKJIZGVRHHRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)

![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)





![3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12363623.png)

![3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)


![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)
